[1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine
Overview
Description
[1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine: is a chemical compound that features an imidazole ring substituted with a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine typically involves the condensation of 4-methoxybenzylamine with an imidazole derivative. One common method includes the use of a reductive amination process where 4-methoxybenzaldehyde is reacted with an imidazole derivative in the presence of a reducing agent such as sodium borohydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
- Oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
- Reduction of the imidazole ring can produce saturated imidazole derivatives.
- Substitution reactions can lead to various functionalized imidazole compounds.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry to form metal complexes .
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids .
Medicine:
- Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
- Used in the development of novel pharmaceuticals targeting specific biological pathways .
Industry:
- Utilized in the synthesis of specialty chemicals and materials.
- Employed in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of [1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine involves its interaction with specific molecular targets such as enzymes or receptors. The methoxybenzyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
4-Methoxybenzylamine: Shares the methoxybenzyl group but lacks the imidazole ring.
4-Methoxybenzyl alcohol: Similar structure but with a hydroxyl group instead of an amine.
1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl]methanamine: Contains a triazole ring instead of an imidazole ring.
Uniqueness:
- The presence of both the methoxybenzyl group and the imidazole ring in [1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine provides unique chemical properties and reactivity.
- The combination of these functional groups allows for diverse applications in various fields, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
[1-[(4-methoxyphenyl)methyl]imidazol-4-yl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-16-12-4-2-10(3-5-12)7-15-8-11(6-13)14-9-15/h2-5,8-9H,6-7,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAHCEUSJATFGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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